N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl ring substituted with an ethyl group, a sulfanyl group attached to an acetamide moiety, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with 2-bromoethanol to form an intermediate, which is then reacted with thioacetic acid to yield the final product. The reaction conditions typically involve:
Step 1: Reaction of 4-ethylphenylamine with 2-bromoethanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: Reaction of the intermediate with thioacetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and sulfanyl groups could play a role in binding to the target site, while the acetamide moiety might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethyl group on the phenyl ring and the hydroxyethyl group attached to the sulfanyl group could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-10-3-5-11(6-4-10)13-12(15)9-16-8-7-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVIWIMBHIZLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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